molecular formula C10H7NO4 B14408336 2-Amino-5,8-dihydroxy-1,4-naphthoquinone CAS No. 87927-30-8

2-Amino-5,8-dihydroxy-1,4-naphthoquinone

Cat. No.: B14408336
CAS No.: 87927-30-8
M. Wt: 205.17 g/mol
InChI Key: HBGVBAQAWXSWQF-UHFFFAOYSA-N
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Description

2-Amino-5,8-dihydroxy-1,4-naphthoquinone is a synthetic naphthoquinone derivative of significant interest in medicinal chemistry and chemical research due to its redox-active properties and multifaceted biological activity . This compound serves as a valuable chemical scaffold for investigating new therapeutic strategies, particularly against antibiotic-resistant pathogens and in oncology. In antimicrobial research, closely related naphthazarin derivatives (5,8-dihydroxy-1,4-naphthoquinones) exhibit potent, broad-spectrum activity. Studies show these compounds are highly effective against clinical strains of Staphylococcus aureus and the fungus Candida albicans , with demonstrated MIC50 values as low as 1.2 µg/mL and <0.6 µg/mL, respectively . The primary mechanism of action involves the disruption of microbial cell membrane integrity, leading to increased permeability and leakage of intracellular components such as DNA . Furthermore, its activity is linked to the inhibition of the respiratory chain, as evidenced by a significant reduction in TTC dehydrogenase activity—up to 78% in C. albicans and 47% in S. aureus —which is associated with the generation of reactive oxygen species (ROS) . In cancer research, 2-amino-1,4-naphthoquinone derivatives have shown promising cytotoxic effects by inducing programmed cell death. Specific derivatives have been demonstrated to trigger autophagy in human lung carcinoma (A549) cell lines, showcasing their potential as chemotherapeutic agents . Beyond its pharmacological applications, this compound also has utility in analytical chemistry. When functionalized onto magnetic nanoparticles, it can form metal-organic frameworks (MOFs) for the highly selective extraction and preconcentration of beryllium(II) ions from environmental and alloy samples prior to determination by flame atomic absorption spectrometry . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87927-30-8

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

2-amino-5,8-dihydroxynaphthalene-1,4-dione

InChI

InChI=1S/C10H7NO4/c11-4-3-7(14)8-5(12)1-2-6(13)9(8)10(4)15/h1-3,12-13H,11H2

InChI Key

HBGVBAQAWXSWQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1O)C(=O)C=C(C2=O)N)O

Origin of Product

United States

Aminonaphthoquinones: Classification and Structural Context

Aminonaphthoquinones represent a major subclass of naphthoquinone derivatives, characterized by the presence of one or more amino groups attached to the core ring structure. The introduction of a nitrogen-containing substituent significantly influences the molecule's electronic properties, reactivity, and biological profile.

Based on their structure, quinones can be broadly categorized into benzoquinones (a single aromatic ring), naphthoquinones (two fused rings), and anthraquinones (three fused rings). mdpi.com Aminonaphthoquinones fall, naturally, into the second category. The amino group is typically introduced at the C2 or C3 position of the 1,4-naphthoquinone (B94277) skeleton via nucleophilic substitution or addition-elimination reactions.

The compound of interest, 2-Amino-5,8-dihydroxy-1,4-naphthoquinone , possesses a highly functionalized structure. Its core is 5,8-dihydroxy-1,4-naphthoquinone (B181067), a well-studied compound commonly known as naphthazarin. jst.go.jpnih.gov The naphthazarin backbone is notable for its symmetrical dihydroxy substitution on the benzenoid ring, which imparts strong redox activity and the ability to exist in various tautomeric forms. jst.go.jpnih.gov The addition of an amino group at the C2 position of the quinoid ring further modulates these properties. This amino group can influence the molecule's redox potential, hydrogen bonding capabilities, and potential interactions with biological macromolecules, distinguishing it from its parent compound, naphthazarin. mdpi.com

Table 2: Classification of Selected Naphthoquinones


ClassExample CompoundKey Structural Feature
Parent Naphthoquinone1,4-NaphthoquinoneUnsubstituted naphthoquinone core
HydroxynaphthoquinoneJuglone (5-hydroxy-1,4-naphthoquinone)One or more hydroxyl groups
HydroxynaphthoquinoneNaphthazarin (5,8-dihydroxy-1,4-naphthoquinone)Peri-dihydroxy groups on the benzenoid ring
Aminonaphthoquinone2-Amino-1,4-naphthoquinoneAmino group on the quinoid ring
Functionalized AminonaphthoquinoneThis compoundAmino group on a naphthazarin core

Research Trajectories: Past and Present

Direct Synthetic Routes to this compound

The most straightforward approach to synthesizing this compound involves the direct amination of Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone). This method introduces the amino group onto the quinonoid ring in a single step. Research has demonstrated that mono- and diamino-derivatives of Naphthazarin can be prepared through its reaction with ammonia (B1221849). tandfonline.comtandfonline.com

In a typical procedure, the reaction of Naphthazarin with ammonia can lead to the formation of this compound. The structure of the resulting amino derivative is typically confirmed using NMR studies. tandfonline.com One study reported the synthesis of the target compound, referred to as 3-Amino-5,8-dihydroxy- tandfonline.comresearchgate.netnaphthoquinone, with a yield of 13%. tandfonline.com The regiochemistry of this direct amination is influenced by the reaction conditions and the electronic nature of the Naphthazarin core. researchgate.net The process involves a 1,2-addition of the amine nucleophile to a carbonyl group, followed by elimination, leading to the stable amino-substituted tautomer. researchgate.net

Indirect Synthesis via Precursors and Analogues (e.g., Naphthazarin)

Indirect methods provide alternative and sometimes more controlled pathways to the target molecule by utilizing functionalized precursors and well-established reaction mechanisms.

Amination is a fundamental strategy for introducing nitrogen-containing functional groups into quinone structures. The aminonaphthoquinone moiety is a key intermediate in the synthesis of various biologically significant compounds. tandfonline.com The direct amination of Naphthazarin with ammonia serves as a prime example of this strategy. tandfonline.com This reaction highlights the ability of the naphthoquinone scaffold to react with nitrogen nucleophiles under relatively mild conditions to afford amino derivatives. The study of these reactions is crucial for developing new cytotoxic agents and other medicinally relevant molecules. tandfonline.com

Nucleophilic aromatic substitution (SNAr) is a powerful mechanism for synthesizing aminonaphthoquinones, particularly when starting with halogenated precursors. wikipedia.org In this reaction, a nucleophile, such as an amine, displaces a leaving group, typically a halide, on the aromatic ring. wikipedia.org The reaction is facilitated by the presence of electron-withdrawing groups (like the carbonyl groups of the quinone) which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com

A common strategy involves the reaction of 2,3-dichloro-1,4-naphthoquinone with various amines. researchgate.net The chlorine atoms act as good leaving groups, allowing for sequential or selective substitution by amine nucleophiles. This approach offers a versatile route to a wide range of N-substituted aminonaphthoquinone derivatives. researchgate.netresearchgate.net While direct substitution on Naphthazarin itself is less common due to the absence of a leaving group, its halogenated derivatives are excellent substrates for SNAr reactions, which can then be followed by hydrolysis or other transformations to yield the desired this compound.

Advanced Synthetic Techniques

To overcome the limitations of conventional heating methods, such as long reaction times and lower yields, advanced techniques like microwave and ultrasound irradiation have been successfully applied to the synthesis of naphthoquinone derivatives. ajrconline.orgnih.gov

Microwave-assisted organic synthesis (MAOS) utilizes the efficient heat transfer from dielectric heating to accelerate chemical reactions. nih.govsphinxsai.com This technique has been shown to dramatically reduce reaction times and improve yields in the synthesis of aminonaphthoquinones. scielo.br For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone with aminopyridines under microwave irradiation was completed in significantly shorter times with higher yields compared to conventional heating. scielo.br The key advantages of MAOS include rapid and uniform heating of the reaction mixture, which often leads to cleaner products and minimizes the formation of byproducts. ajrconline.orgsphinxsai.com This method is considered an important approach in green chemistry for its efficiency and reduced energy consumption. ajrconline.org

ReactionMethodReaction TimeYield (%)Reference
Synthesis of 2-methyl benzimidazoleMicrowave10 min- ajrconline.org
Synthesis of 2-methyl benzimidazoleConventional1 hr- ajrconline.org
Synthesis of PyridylaminonaphthoquinonesMicrowaveShorter TimeImproved Yields scielo.br
Synthesis of PyridylaminonaphthoquinonesConventionalLonger TimeLower Yields scielo.br

The use of ultrasound irradiation (sonochemistry) is another green chemistry technique that enhances organic reactions by providing energy through acoustic cavitation. nih.gov This method has been effectively used for the synthesis of 2-amino-1,4-naphthoquinones under mild, solvent-free conditions. researchgate.net Ultrasonication can promote the conjugate addition of amines to 1,4-naphthoquinone (B94277), often accelerated by a catalyst such as molecular iodine, leading to excellent yields in very short reaction times at room temperature. tandfonline.com Compared to conventional methods, ultrasound-assisted synthesis offers advantages of higher yields, shorter reaction times, and operational simplicity, making it a highly efficient and environmentally benign protocol. nih.govresearchgate.net

CatalystMethodReaction TimeYield (%)Reference
IodineUltrasound30 min86 tandfonline.com
CeCl₃·7H₂OUltrasound120 min75 tandfonline.com
Bi(NO₃)₃·5H₂OUltrasound120 min70 tandfonline.com
FeCl₃·6H₂OUltrasound120 min64 tandfonline.com

Chemical Modifications and Analogues of this compound

The amino group at the C2 position is a prime target for modification, particularly for creating amide bonds through reactions with carboxylic acids or their activated derivatives. This approach is fundamental for peptide conjugation, a strategy used to enhance the therapeutic potential of bioactive molecules.

A representative synthesis for creating an amide linkage involves a two-step process starting from a related naphthoquinone core. nih.gov First, an amino-functionalized benzoic acid is coupled to the naphthoquinone scaffold. Subsequently, this intermediate is reacted with various amines to form the final benzamide (B126) derivatives. nih.gov While the specific 5,8-dihydroxy analogue is not detailed, the methodology is applicable. The general synthesis proceeds as follows:

Formation of the Carboxylic Acid Intermediate: 1,4-Naphthoquinone is reacted with an aminobenzoic acid (e.g., 4-aminobenzoic acid) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. This reaction yields a key intermediate, 4-((1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid. nih.gov

Amide Bond Formation: The carboxylic acid intermediate is then coupled with a desired amine or peptide. This step is typically facilitated by a coupling agent, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), in the presence of a base like triethylamine (B128534) (NEt₃) in DMF at room temperature. nih.gov This results in the formation of 2-amino-1,4-naphthoquinone-benzamide derivatives. nih.gov

This strategy allows for the conjugation of various peptides or amino acid esters, thereby creating a library of derivatives with potentially enhanced biological properties. nih.gov

Table 1: Synthesis of 2-Amino-1,4-naphthoquinone-benzamide Derivatives
StepReactantsReagents/ConditionsProductReference
11,4-Naphthoquinone, 4-Aminobenzoic acidDMF, 80 °C, 12 h4-((1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid nih.gov
2Intermediate from Step 1, Amine derivativesTBTU, NEt₃, DMF, Room Temperature, 24 h2-Amino-1,4-naphthoquinone-benzamide derivatives nih.gov

The two hydroxyl groups at the C5 and C8 positions of the naphthazarin core are also key sites for chemical modification. Strategies such as glycosylation and etherification can significantly alter the solubility and bioavailability of the parent compound.

Glycosylation: The introduction of sugar moieties can enhance water solubility and influence the molecule's interaction with biological targets. While direct glycosylation of this compound is not extensively documented, studies on the related naphthazarin scaffold demonstrate the feasibility of this modification. For instance, acetylated hydroxynaphthazarin di- and trithioglucosides have been synthesized. researchgate.net The synthesis of water-soluble thioglucosides of echinochrome, a related polyhydroxynaphthoquinone, further supports the viability of attaching sugar units to the 5,8-dihydroxy-1,4-naphthoquinone (B181067) core. researchgate.net

Etherification: Conversion of the hydroxyl groups to ethers is another common functionalization strategy. This can be achieved by reacting the dihydroxy-naphthoquinone with alkylating agents. For example, a general method for synthesizing 1,4-naphthoquinone ether derivatives involves the reduction of the quinone, methylation of the resulting diol, and subsequent functionalization. nih.gov Although this specific example starts from menadione, the principles of O-alkylation are broadly applicable to the hydroxyl groups of the 5,8-dihydroxy-1,4-naphthoquinone core. nih.gov

The quinone ring of this compound is electrophilic and can undergo nucleophilic addition reactions with thiols, leading to the formation of sulfanyl-substituted derivatives.

One primary method is the thia-Michael-like addition of a thiol to the naphthoquinone ring. A study demonstrated the reaction of N-acetyl-L-cysteine with 5,8-dihydroxy-1,4-naphthoquinone (naphthazarin), which resulted in the formation of N-acetyl-S-(5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphtalen-2-yl)-L-cysteine. nih.gov This reaction showcases the direct addition of a sulfanyl (B85325) nucleophile to the C2 or C3 position of the naphthazarin core. nih.gov

Another well-established strategy involves a nucleophilic substitution reaction, typically starting from a di-halogenated naphthoquinone. dergipark.org.trresearchgate.netdergipark.org.tr This multi-step synthesis can be adapted to produce 2-amino-3-sulfanyl derivatives:

Amination: 2,3-Dichloro-1,4-naphthoquinone is first reacted with an amine. The reaction selectively substitutes one of the chlorine atoms to yield a 2-amino-3-chloro-1,4-naphthoquinone intermediate. dergipark.org.trresearchgate.net

Thiolation: The intermediate is then treated with an aliphatic or aromatic thiol in the presence of a base, such as triethylamine (Et₃N), in a solvent like chloroform (B151607) or dichloromethane. dergipark.org.trdergipark.org.tr The thiol displaces the remaining chlorine atom to yield the final 2-arylamino-3-sulfanyl-1,4-naphthoquinone product. dergipark.org.trresearchgate.netdergipark.org.tr

This method provides a versatile route to a wide range of sulfanyl derivatives by varying both the amine and the thiol used in the reaction sequence.

Table 2: Synthesis of 2-Arylamino-3-sulfanyl-1,4-naphthoquinone Derivatives
Starting MaterialReagents/ConditionsIntermediate/ProductYieldReference
2,3-Dichloro-1,4-naphthoquinoneArylamine2-Arylamino-3-chloro-1,4-naphthoquinoneN/A dergipark.org.trresearchgate.net
2-Arylamino-3-chloro-1,4-naphthoquinoneAliphatic Thiol, Et₃N, CHCl₃, Room Temp, 6-8 h2-Arylamino-3-(alkylsulfanyl)-1,4-naphthoquinoneGood dergipark.org.trresearchgate.net
5,8-Dihydroxy-1,4-naphthoquinone (Naphthazarin)N-acetyl-L-cysteineN-acetyl-S-(5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphtalen-2-yl)-L-cysteine13% nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms within the this compound molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Applications

The introduction of an amino group at the C-2 position of the Naphthazarin core breaks the molecule's symmetry, resulting in a more complex but highly informative NMR spectrum where each proton and carbon atom gives a distinct signal.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for each of the non-exchangeable protons. The lone proton on the quinoid ring (H-3) would appear as a singlet. The two protons on the hydroxylated aromatic ring (H-6 and H-7) would appear as an AX spin system, specifically as two doublets, due to coupling with each other. Additionally, broad signals corresponding to the protons of the two hydroxyl groups and the primary amine would be observed; their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum should display ten unique signals, one for each carbon atom in the asymmetric structure. The carbonyl carbons (C-1 and C-4) are expected to resonate at the lowest field (typically >180 ppm), with their exact shifts influenced by intramolecular hydrogen bonding with the peri-hydroxyl groups. The carbons bearing the amino (C-2) and hydroxyl (C-5, C-8) groups would also show characteristic shifts, while the remaining sp² carbons of the quinoid and aromatic rings would appear in the 100-160 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in a non-polar solvent (e.g., CDCl₃).
PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
1-~182
2-~148
3~6.1 (s, 1H)~108
4-~186
4a-~110
5-~162
6~7.3 (d, 1H)~128
7~7.3 (d, 1H)~128
8-~162
8a-~110
NH₂Broad-
5-OH~12.5 (s, 1H, broad)-
8-OH~12.5 (s, 1H, broad)-

Advanced NMR Techniques for Stereochemical and Conformational Analysis

To unambiguously assign the signals predicted in 1D NMR and to understand the molecule's spatial arrangement, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would definitively establish the connectivity between the H-6 and H-7 protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with its directly attached carbon, enabling the straightforward assignment of the protonated carbons (C-3, C-6, and C-7).

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the complete carbon framework by showing correlations between protons and carbons over two to three bonds. For instance, correlations from the H-3 singlet to carbons C-1, C-2, and C-4a would confirm the quinoid ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the through-space proximity of protons. It would be particularly useful for studying the effects of the strong intramolecular hydrogen bonds between the hydroxyl protons (5-OH, 8-OH) and the adjacent carbonyl oxygens (C-4, C-1), which significantly influence the molecule's planarity and electronic properties.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound, as it typically produces an intact protonated molecular ion [M+H]⁺. For this compound (C₁₀H₇NO₄), this ion would be observed at a mass-to-charge ratio (m/z) of approximately 206. Tandem mass spectrometry (MS/MS) experiments on this [M+H]⁺ ion would induce fragmentation. Based on studies of similar naphthoquinone structures, characteristic fragmentation pathways would likely involve the sequential loss of stable neutral molecules, such as carbon monoxide (CO) from the quinone carbonyls and potentially hydrogen cyanide (HCN) from the amino-substituted portion of the ring system. nih.gov

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, which is used to confirm the elemental composition of the molecule. This technique can distinguish between compounds that have the same nominal mass but different atomic compositions. For this compound, HRMS would be used to verify that the experimental mass of the [M+H]⁺ ion matches the calculated exact mass for the formula C₁₀H₈NO₄⁺, which is 206.0448. This confirmation is a cornerstone of structural verification in modern chemical research.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies corresponding to the vibrations of chemical bonds. sphinxsai.com The IR spectrum of this compound is expected to be complex and highly informative.

Key expected absorption bands include:

N-H Stretching: Asymmetric and symmetric stretching of the primary amine (-NH₂) group, typically appearing as two distinct peaks in the 3300-3500 cm⁻¹ region.

O-H Stretching: A very broad and strong absorption band in the 3100-3600 cm⁻¹ range, characteristic of the hydroxyl (-OH) groups involved in strong intramolecular hydrogen bonding with the carbonyl groups. nih.gov

C=O Stretching: Two distinct carbonyl stretching bands are anticipated due to the different chemical environments of C1 and C4. The hydrogen bonding from the peri-hydroxyl groups typically lowers the frequency of these absorptions to the 1600-1650 cm⁻¹ range.

C=C and C-N Stretching: Vibrations from the aromatic and quinoid rings (C=C bonds) and the C-N bond will appear in the fingerprint region, typically between 1400 and 1600 cm⁻¹. sphinxsai.com

X-ray Crystallography in Determining Solid-State Structure

The molecular structure of this compound is characterized by a naphthoquinone core substituted with an amino group and two hydroxyl groups. The solid-state arrangement of these molecules is expected to be significantly influenced by intermolecular forces, particularly hydrogen bonding and π-π stacking interactions.

Molecular Geometry and Conformation

The naphthoquinone ring system is largely planar. The amino and hydroxyl substituents will have specific orientations relative to this plane. In similar structures, the amino group can be nearly coplanar with the ring system, facilitating electron delocalization. The hydroxyl groups are also expected to lie in or close to the plane of the naphthoquinone ring.

Intermolecular Interactions

The presence of both hydrogen bond donors (-NH2, -OH) and acceptors (C=O, -OH) suggests that extensive intermolecular hydrogen bonding will be a dominant feature in the crystal lattice of this compound. These interactions are critical in stabilizing the crystal structure and influencing properties such as melting point and solubility.

Comparative Crystallographic Data

To illustrate the expected crystallographic parameters, data from analogous naphthoquinone derivatives are presented below. For instance, the crystal structure of 5-Hydroxy-8-nitro-1,4-naphthoquinone reveals a monoclinic crystal system with the space group P21/n. nih.gov The unit cell dimensions for this related compound are a = 8.6809 Å, b = 8.4250 Å, and c = 12.1845 Å, with β = 93.946°. nih.gov The structure is stabilized by intramolecular hydrogen bonds and intermolecular C-H···O interactions, as well as π-π stacking. nih.gov

Another relevant example is 2-anilino-1,4-naphthoquinone, which also crystallizes in a monoclinic system with the space group P21/n. researchgate.net Its unit cell parameters are a = 3.7617 Å, b = 12.9267 Å, and c = 23.4609 Å, with β = 92.337°. researchgate.net

These examples suggest that this compound would likely adopt a crystal packing that maximizes hydrogen bonding and π-π stacking, leading to a stable, ordered solid-state structure. The precise determination of its crystallographic parameters awaits experimental single-crystal X-ray diffraction studies.

Table of Crystallographic Data for Related Naphthoquinone Derivatives

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
5-Hydroxy-8-nitro-1,4-naphthoquinoneMonoclinicP21/n8.68098.425012.184593.946 nih.gov
2-anilino-1,4-naphthoquinoneMonoclinicP21/n3.761712.926723.460992.337 researchgate.net

Computational Chemistry and Theoretical Investigations of 2 Amino 5,8 Dihydroxy 1,4 Naphthoquinone

Quantum Chemical Calculations (e.g., DFT, AM1) for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 2-Amino-5,8-dihydroxy-1,4-naphthoquinone. Methods such as Density Functional Theory (DFT) and the semi-empirical Austin Model 1 (AM1) have been employed to analyze the electronic structure of the parent naphthazarin system and its derivatives. researchgate.netresearchgate.net

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G**, provide a detailed description of electron distribution, molecular orbitals, and electrostatic potential. researchgate.netindexcopernicus.com These calculations are crucial for determining properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are vital for predicting chemical reactivity and charge transfer processes within the molecule. indexcopernicus.com For instance, the analysis of molecular electronic properties through DFT can help correlate the structure of naphthoquinone derivatives with their cytotoxic activities. nih.govmdpi.com

Tautomerism and Prototropic Equilibria of 5,8-Dihydroxy-1,4-naphthoquinone (B181067) and Amino Derivatives

Tautomerism, specifically prototropic tautomerism, is a key feature of 5,8-dihydroxy-1,4-naphthoquinone (naphthazarin) and its derivatives. clockss.orgencyclopedia.pub This phenomenon involves the migration of a proton, typically between the peri-hydroxyl and carbonyl oxygen atoms, leading to a dynamic equilibrium between different structural isomers. The introduction of an amino group significantly influences this equilibrium.

For the parent naphthazarin molecule, a rapid proton exchange occurs, making the two tautomeric forms indistinguishable on the NMR timescale. However, for substituted derivatives, distinct tautomers can be identified and their stability assessed using computational methods. researchgate.netresearchgate.net

Computational studies using AM1 and DFT have been applied to map the potential energy surfaces for the interconversion between tautomers of amino-dihydroxy-naphthoquinone derivatives. researchgate.netresearchgate.net These studies identify the stable tautomeric forms as minima on the energy landscape and the transition states as saddle points connecting them. By calculating the energy barriers between tautomers, it is possible to predict the rates of interconversion. For example, in certain amino-substituted naphthazarins, the calculations show the potential energy surface for the proton transfer, revealing the pathways and transition states involved in the tautomeric shift. researchgate.netresearchgate.net

The electronic nature of substituents on the naphthoquinone ring plays a critical role in determining the preferred tautomeric form. The position and character (electron-donating or electron-withdrawing) of the substituent can stabilize one tautomer over another. researchgate.net

Computational analyses have shown that for 5,8-dihydroxy-1,4-naphthoquinone derivatives, electron-donating groups (like amino or methyl groups) and electron-withdrawing groups (like nitro or cyano groups) have distinct effects on the tautomeric equilibrium. researchgate.net In the case of amino derivatives, the amino group, being a strong electron-donating group, can significantly alter the electron density distribution in the ring system. This, in turn, affects the relative energies of the possible tautomers. DFT (B3LYP/6-31G**) calculations on various substituted naphthazarins have quantified these preferences, showing that electron-donor substituents tend to favor one tautomer exclusively, while electron-withdrawing groups can lead to an equilibrium mixture of both tautomers. researchgate.net The stability is dictated by the electronic interplay between the substituent and the quinone system. researchgate.net

Substituent TypeInfluence on TautomerismComputational FindingReference
Electron-Donating (e.g., -NH2, -CH3)Favors a single tautomeric form.The 2-substituted tautomer is found to be almost the exclusive form. researchgate.net
Electron-Withdrawing (e.g., -NO2, -CN)Allows for an equilibrium between tautomers.Both tautomers (a and b) are present, with the 'b' tautomer being more favored. researchgate.net

Molecular Modeling and Docking Studies of Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a biological macromolecule (target), such as a protein or enzyme. These studies are instrumental in elucidating the potential mechanism of action for compounds like this compound.

Docking simulations have been performed on various amino-naphthoquinone derivatives to explore their interactions with cancer-related targets. For example, derivatives have been docked into the active sites of enzymes like mitogen-activated protein kinase kinase 7 (MKK7), cell division cycle 25 (Cdc25) phosphatases, and epidermal growth factor receptor (EGFR). nih.govmdpi.com These studies reveal key molecular interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the ligand-protein complex. mdpi.commdpi.com

In a study involving novel 2-amino-1,4-naphthoquinone derivatives, docking into the EGFR tyrosine kinase domain (PDB ID: 1M17) showed that the oxygen atoms of the naphthoquinone ring could form hydrogen bonds with amino acid residues like Asp831 and Thr830. mdpi.com Such interactions are crucial for the inhibitory activity of the compound. Similarly, docking studies of other naphthoquinones with targets like topoisomerase II have helped explain their cytotoxic effects. nih.gov These computational predictions guide the rational design of more potent and selective inhibitors. dovepress.com

Compound ClassBiological TargetKey Interactions PredictedReference
2-Amino-1,4-naphthoquinone derivativesEGFR (PDB: 1M17)Hydrogen bonds between quinone oxygens and residues Asp831, Thr830. mdpi.com
Naphthoquinone derivativesMKK7, Cdc25BHydrogen bonding and specific molecule orientation within the active site. nih.gov
Naphthoquinone derivativesCyclooxygenase 2 (COX-2)Van der Waals interactions, π-sulfur interactions, and hydrogen bonds. mdpi.com
2-Amino-1,4-naphthoquinone-benzamidesTopoisomerase IIInteractions within the enzyme's active site, comparable to doxorubicin. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. brieflands.com QSAR models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the molecular properties that are most important for a desired biological effect. dovepress.com

Numerous QSAR studies have been conducted on 1,4-naphthoquinone (B94277) derivatives to model their anticancer activities. nih.govresearchgate.netnih.gov These studies typically involve calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure (e.g., electronic, steric, and hydrophobic properties). Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to build a predictive model. brieflands.com

For naphthoquinones, descriptors such as hydrophobicity (logP), dipole moment, and partial atomic charges have been found to be significantly correlated with cytotoxicity. researchgate.netsustech.edu For example, a QSAR analysis of naphthoquinone derivatives as inhibitors of the pathogenic agent indoleamine 2,3-dioxygenase (IDO1) identified key descriptors for building a predictive model. brieflands.com These models suggest that properties like hydrophobicity are often a major factor influencing the cytotoxic activities of these compounds against various cancer cell lines. nih.govsustech.edu Such insights are crucial for optimizing the structure of lead compounds to enhance their therapeutic potential.

Biological Activities and Mechanistic Studies of 2 Amino 5,8 Dihydroxy 1,4 Naphthoquinone and Its Derivatives in Vitro and Ex Vivo

Antimicrobial Research

The antimicrobial capabilities of 2-Amino-5,8-dihydroxy-1,4-naphthoquinone and its related compounds have been evaluated against a wide array of pathogenic microorganisms. These studies have revealed significant antibacterial and antifungal activities, providing a foundation for the development of novel antimicrobial agents.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. The antibacterial activity of these compounds is often attributed to their unique chemical structures. For instance, a series of 2-amino-1,4-naphthoquinone derivatives showed varied activity against several bacterial strains. One synthetic compound, NQA, was particularly effective against the Gram-positive bacteria Staphylococcus aureus and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values of 31.2 µg/mL for both. scielo.br Another derivative, NQF, was the most active against the Gram-negative bacterium Klebsiella pneumoniae (β-lactamase positive), also with a MIC of 31.2 µg/mL. scielo.brresearchgate.net

The compound 5-amino-8-hydroxy-1,4-naphthoquinone (B1253538) has been shown to be highly effective, exhibiting inhibition zones of 20 mm against staphylococci, streptococci, and bacilli at a concentration of 50 µg/ml. scielo.br This compound also demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA). scielo.brnih.gov The minimal inhibitory concentration (MIC) for this compound against S. aureus ranged from 30 to 125 µg/ml. scielo.brnih.gov Other related compounds such as naphthazarin, 5-acetamido-8-hydroxy-1,4-naphthoquinone, and 2,3-diamino-1,4-naphthoquinone also showed antibacterial activity. scielo.brnih.gov

Studies on 5,8-dihydroxy-1,4-naphthoquinone (B181067) derivatives have also revealed promising antibacterial properties against MRSA. One particular derivative, PNP-02, demonstrated activity comparable to vancomycin (B549263) in MIC, minimum bactericidal concentration (MBC), and time-kill assays. nih.gov

The following table summarizes the antibacterial efficacy of selected this compound derivatives.

CompoundBacterial StrainMIC (µg/mL)
NQAStaphylococcus aureus31.2 scielo.br
NQABacillus cereus31.2 scielo.br
NQFKlebsiella pneumoniae (+β-lactamase)31.2 scielo.brresearchgate.net
5-amino-8-hydroxy-1,4-naphthoquinoneStaphylococcus aureus30-125 scielo.brnih.gov

Antifungal Properties

In addition to their antibacterial effects, this compound and its derivatives have exhibited significant antifungal properties against a range of fungal pathogens. nih.govijpdd.org Research has shown that these compounds can be effective against opportunistic yeasts, dermatophytes, and other filamentous fungi. nih.gov

For example, a series of 2-amino-1,4-naphtoquinones were tested in vitro for their antifungal activity, with some compounds showing strong activity against Candida albicans with a MIC of 15.6 µg/mL. scielo.br Another study found that 2-chloro-5,8-dihydroxy-1,4-naphthoquinone was the most active compound against Candida krusei, with a MIC of 2 μg/mL, which is comparable to the standard drug Amphotericin B. scielo.br

The antifungal potential of various naphthoquinones has been extensively reviewed, with many synthetic 1,4-naphthoquinone (B94277) derivatives being screened for their activity against Candida species. scielo.br Derivatives such as 2-methoxynaphthalene-1,4-dione (2-MNQ) have shown antifungal activity against Cryptococcus neoformans with MIC values ranging from 3.12 to 12.5 µg/mL. nih.govmdpi.com

The table below presents the antifungal properties of selected naphthoquinone derivatives.

CompoundFungal StrainMIC (µg/mL)
2-amino-1,4-naphtoquinonesCandida albicans15.6 scielo.br
2-chloro-5,8-dihydroxy-1,4-naphthoquinoneCandida krusei2 scielo.br
2-methoxynaphthalene-1,4-dione (2-MNQ)Cryptococcus neoformans3.12-12.5 nih.govmdpi.com

Mechanisms of Antimicrobial Action: Membrane Damage, DNA Damage, and Respiratory Chain Disruption

The antimicrobial effects of this compound and its derivatives are attributed to several mechanisms of action that disrupt essential cellular processes in microorganisms.

Membrane Damage: One of the primary mechanisms is the disruption of the microbial cell membrane. Studies on 5,8-dihydroxy-1,4-naphthoquinone have shown that it can cause physiological damage to the cell membrane of S. epidermidis, S. aureus, and C. albicans. mdpi.comnih.gov This membrane damage leads to increased permeability, as demonstrated by crystal violet uptake assays, and ultimately disrupts membrane integrity. mdpi.com The compound PNP-02, a derivative of 5,8-dihydroxy-1,4-naphthoquinone, was also found to compromise the cell wall and cell membrane of MRSA. nih.gov

DNA Damage: Another significant mechanism is the induction of DNA damage. The biological activity of naphthoquinones is often linked to the generation of reactive oxygen species (ROS) through redox cycling. scielo.br These ROS can lead to oxidative stress and damage to cellular components, including DNA. nih.gov Mechanistic studies on the natural naphthoquinone, juglone, revealed that it causes cell death by inducing ROS production, which in turn leads to DNA damage. nih.gov

Respiratory Chain Disruption: Naphthoquinones can also interfere with the microbial respiratory chain. Research on 5,8-dihydroxy-1,4-naphthoquinone demonstrated its ability to disrupt the respiratory chain in C. albicans, causing a 78% reduction in respiratory activity. mdpi.comnih.gov It also led to varying degrees of reduced respiratory activity in several bacteria, including S. aureus (47%) and S. epidermidis (16%). mdpi.comnih.gov

Anticancer Research and Associated Mechanisms

Beyond their antimicrobial properties, this compound and its derivatives have emerged as promising candidates in anticancer research. Their ability to induce programmed cell death and modulate key intracellular signaling pathways makes them attractive for the development of new cancer therapies.

Induction of Programmed Cell Death (e.g., Autophagy, Apoptosis)

A key aspect of the anticancer activity of these compounds is their ability to trigger programmed cell death in cancer cells, primarily through apoptosis and autophagy.

Apoptosis: Numerous studies have shown that derivatives of 2-amino-1,4-naphthoquinone can induce apoptosis in various cancer cell lines. d-nb.info For instance, a novel naphthoquinone derivative, 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone (NTDMNQ), was found to induce mitochondrial-related apoptosis in gastric cancer cells. nih.gov This process is often mediated by the generation of reactive oxygen species (ROS). nih.gov Another study demonstrated that the natural 1,4-naphthoquinone, juglone, induces apoptosis and DNA damage in leukemia multidrug-resistant cell lines. mdpi.com

Autophagy: In addition to apoptosis, some 2-amino-1,4-naphthoquinone derivatives have been found to induce autophagy, a cellular process of self-digestion that can lead to cell death. nih.gov A study on novel 2-amino-1,4-naphthoquinone derivatives found that a promising compound, 5i, induced autophagy in A549 lung cancer cells by regulating the expression of LC3 proteins. nih.govnih.gov

Modulation of Intracellular Signaling Pathways (e.g., PI3K, MAPK, Akt, STAT3)

The anticancer effects of this compound and its derivatives are also linked to their ability to modulate critical intracellular signaling pathways that regulate cell survival, proliferation, and death.

PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer. nih.gov Furano-1,2-naphthoquinone (FNQ) has been shown to suppress Src phosphorylation, as well as PI3K and Akt activation in human oral squamous carcinoma cells, leading to G2/M cell cycle arrest and apoptosis. nih.gov

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key signaling cascade involved in cell proliferation and apoptosis. The naphthoquinone derivative NTDMNQ was found to increase the phosphorylation of p38 kinase and c-Jun N-terminal kinase (JNK) while decreasing the phosphorylation of extracellular signal-regulated kinase (ERK), effects that were mediated by ROS. nih.gov

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell survival and proliferation. Plumbagin (B1678898) (5-hydroxy-2-methyl-1,4-naphthoquinone), a vitamin K3 analogue, has been shown to suppress the STAT3 activation pathway by inducing the protein tyrosine phosphatase, SHP-1. nih.gov This inhibition of STAT3 activation leads to the downregulation of anti-apoptotic proteins and the induction of apoptosis. nih.gov Furthermore, novel naphthoquinone-furo-piperidone derivatives have been designed as dual-targeting agents of STAT3 and NQO1 for the treatment of breast cancer, with a promising compound significantly inhibiting the phosphorylation of STAT3. nih.gov

Interaction with DNA and Topoisomerase Inhibition

The interaction with DNA and the subsequent inhibition of topoisomerase enzymes are significant mechanisms for the cytotoxic effects of many naphthoquinone derivatives. While direct enzymatic inhibition studies on this compound are not extensively detailed in the available literature, research on closely related analogs provides substantial insight into its probable mechanisms of action.

Derivatives of the parent structure, 5,8-dihydroxy-1,4-naphthoquinone (also known as naphthazarin), have been investigated for their ability to inhibit topoisomerases. For instance, synthetic 2- and 6-acyl-5,8-dimethoxy-1,4-naphthoquinone derivatives were evaluated for their inhibition of DNA topoisomerase I. nih.gov The results indicated that the position of the acyl group significantly influenced activity, with 6-acyl compounds showing higher potency, suggesting that the electrophilicity of the quinone moiety is crucial for its bioactivity. nih.gov

Furthermore, the broader class of 2-amino-1,4-naphthoquinone derivatives has been identified as having topoisomerase inhibition as a primary mechanism for their cytotoxic effects. researchgate.net Molecular docking and molecular dynamics studies have been performed to explore the interactions between 2-amino-1,4-naphthoquinone hybrids and the ATP-binding domain of human topoisomerase IIα, a key enzyme in DNA replication and repair. researchgate.net These computational studies help to elucidate the potential binding modes and interactions that lead to enzyme inhibition. researchgate.net

Studies utilizing Raman and surface-enhanced Raman spectroscopy on various naphthoquinones have shown that these compounds engage in nonspecific interactions with DNA. This interaction is capable of inducing a conformational transition of the DNA from its typical B-form to the A-form, which can affect its biological functions. nih.gov

Role of Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

A principal mechanism underlying the biological activity of 1,4-naphthoquinones is their ability to induce oxidative stress through the generation of reactive oxygen species (ROS). This activity stems from their capacity to undergo redox cycling. In a cellular environment, 1,4-naphthoquinones can be reduced by enzymes like cytochrome P450 reductase to a semiquinone radical. This unstable intermediate can then react with molecular oxygen, regenerating the parent quinone and producing a superoxide (B77818) anion radical. This process can repeat, leading to the accumulation of superoxide and other ROS, such as hydrogen peroxide, which can damage cellular components including lipids, proteins, and DNA.

The cytotoxicity of 1,4-naphthoquinone derivatives against cancer cells is often linked to their electron-accepting capabilities, which facilitate ROS production and lead to DNA damage and apoptosis. nih.gov The parent compound, 5,8-dihydroxy-1,4-naphthoquinone (naphthazarin), has been shown to stimulate cellular antioxidant responses, such as the Nrf2/ARE signaling pathway, as a protective mechanism against this self-induced oxidative stress.

Beyond redox cycling, the electrophilic nature of the quinone ring allows for another mechanism of toxicity: the arylation of nucleophiles. nih.gov This involves forming covalent bonds with cellular molecules, particularly the thiol groups found in glutathione (B108866) and cysteine residues of proteins, which can deplete cellular antioxidant defenses and inhibit critical enzyme functions. nih.gov

Neuroprotective Investigations

Derivatives of 5,8-dihydroxy-1,4-naphthoquinone have been the subject of significant research for their potential neuroprotective properties. Studies using in vitro models of Parkinson's disease, induced by neurotoxins such as rotenone (B1679576), paraquat, and 6-hydroxydopamine (6-OHDA), have demonstrated that certain derivatives can protect neuronal cells. nih.govnih.gov This protective activity is attributed to the suppression of oxidative stress and the normalization of mitochondrial function. nih.govnih.govbohrium.com

Inhibition of Reactive Oxygen Species and Nitric Oxide Generation

A key aspect of the neuroprotective effect of 5,8-dihydroxy-1,4-naphthoquinone derivatives is their ability to mitigate oxidative and nitrosative stress. In studies using mouse neuroblastoma cells (Neuro-2a), select derivatives demonstrated a significant capacity to reduce the intracellular levels of ROS and nitric oxide (NO) that are typically elevated by exposure to neurotoxins. nih.gov For example, two promising derivatives, identified as U-443 and U-573, were shown to effectively suppress the oxidative burst induced by rotenone in neuronal cells. nih.gov

Effects on Mitochondrial Function and Membrane Potential

Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases. Neurotoxins often impair mitochondrial function, leading to a decrease in the mitochondrial membrane potential (MMP), which is critical for ATP production and cell survival. nih.gov Research has shown that derivatives of 5,8-dihydroxy-1,4-naphthoquinone can counteract these effects. nih.govbohrium.com In rotenone-treated neuronal cells, which exhibit significant mitochondrial depolarization, treatment with derivative U-573 successfully prevented this depolarization and restored the MMP to near-baseline levels. nih.gov The derivative U-443 was also found to stabilize the MMP, highlighting the potential of these compounds to preserve mitochondrial integrity and function in the face of neurotoxic insults. nih.gov

Table 1: Neuroprotective Effects of 5,8-dihydroxy-1,4-naphthoquinone Derivatives This table is interactive. You can sort and filter the data.

Compound/Derivative Effect on ROS/NO Effect on Mitochondrial Membrane Potential (MMP) Reference
Library of Derivatives Suppression of ROS and NO formation Restoration of MMP altered by neurotoxins nih.govbohrium.com
U-443 Reduction of ROS levels Caused slight hyperpolarization (increase in MMP) nih.gov

Enzyme Inhibition Studies (e.g., Monoamine Oxidase B (MAO-B) Inhibition)

Monoamine oxidase B (MAO-B) is an enzyme involved in the degradation of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. researchgate.net A study investigating the MAO inhibitory activities of fourteen structurally diverse 1,4-naphthoquinones identified 5,8-dihydroxy-1,4-naphthoquinone (naphthazarin) as a potent inhibitor of human MAO-B. mdpi.com

Kinetic analysis revealed that the inhibition of MAO-B by this compound is competitive. mdpi.com Furthermore, the inhibition was found to be reversible, as demonstrated by dialysis experiments. mdpi.com This discovery points to the 1,4-naphthoquinone scaffold as a promising template for the development of new MAO inhibitors. mdpi.com

Table 2: Monoamine Oxidase B (MAO-B) Inhibition by 5,8-dihydroxy-1,4-naphthoquinone This table is interactive. You can sort and filter the data.

Compound Target Enzyme IC50 Value Mode of Inhibition Reversibility Reference

Phytotoxicity and Allelochemical Activity Research

Naphthoquinones are well-known for their allelopathic activity, acting as phytotoxic agents that can inhibit the growth of other plants. Research on 5,8-dihydroxy-1,4-naphthoquinone (naphthazarin) has confirmed its role as an allelochemical. nih.gov

Studies on maize (Zea mays L.) seedlings investigated the effects of naphthazarin applied at low concentrations. The results showed that it had a toxic effect, inhibiting both endogenous and auxin-induced growth in maize coleoptile segments. nih.gov This growth inhibition was accompanied by a reduction in proton extrusion, a key process in cell elongation. When applied in combination with 1,4-naphthoquinone, the inhibitory effect was even stronger, and oxidative stress was significantly higher, indicating a synergistic phytotoxic action. nih.gov These findings underscore the potential of naphthazarin and related compounds as natural herbicides or as models for the development of new plant growth regulators. nih.gov

Structure Activity Relationship Sar Studies of 2 Amino 5,8 Dihydroxy 1,4 Naphthoquinone Analogues

Correlating Structural Modifications with Biological Potency

The biological activity of 1,4-naphthoquinone (B94277) derivatives is intricately linked to their chemical structure. Modifications to the naphthoquinone backbone can significantly alter their potency and selectivity. Key factors that have been identified as being responsible for changes in activity include lipophilicity and the nature of the functional groups attached to the core structure. The introduction of different substituents allows for the fine-tuning of the molecule's electronic and steric properties, which in turn affects its interaction with biological targets.

Systematic studies involving the synthesis and biological evaluation of a series of related compounds enable researchers to identify which structural features are essential for activity. For instance, the antiproliferative activity of some 1,4-naphthoquinone derivatives has been shown to be dependent on their hydrophobicity. By establishing these correlations, a clearer understanding of the pharmacophore—the essential arrangement of functional groups required for biological activity—can be developed. This knowledge is paramount for the rational design of new analogues with enhanced therapeutic potential.

Influence of Amino Group Position and Substitution on Activity

The position and substitution of the amino group on the 1,4-naphthoquinone scaffold are pivotal determinants of biological activity. The amino group's location affects the molecule's electronic properties and its ability to form hydrogen bonds, which are often crucial for target binding. Research has shown that the nucleophilicity of the amino group, and thus its reactivity, is influenced by its position on the naphthoquinone ring. For example, an amino group at the 2-position exhibits weaker nucleophilic properties due to electron density being drawn towards the quinone system.

Furthermore, substitutions on the amino group can dramatically impact biological outcomes. The introduction of various substituents can alter the compound's lipophilicity, steric profile, and hydrogen-bonding capacity. For instance, a series of 2-amino-1,4-naphthoquinone-benzamides were designed and synthesized, with some derivatives showing significantly higher potency than existing drugs against certain cancer cell lines. In another study, the introduction of an amide structure was found to increase the polarity and solubility of anti-tumor drugs, leading to improved pharmacological effects. These findings underscore the importance of the amino group as a key site for modification in the design of novel bioactive 1,4-naphthoquinone analogues.

The following table summarizes the cytotoxic activity of selected 2-amino-1,4-naphthoquinone-benzamide derivatives against the MDA-MB-231 breast cancer cell line, highlighting the impact of different substitutions on the benzamide (B126) moiety.

CompoundR GroupIC50 (µM) on MDA-MB-231
5e Aniline0.4
5f 2-Nitroaniline0.8
5g 4-Nitroaniline1.1
5l 3-Nitroaniline0.4
Cisplatin -31.5

Impact of Hydroxyl Groups and their Derivatization on Pharmacological Profiles

The hydroxyl groups at the 5 and 8 positions of the naphthoquinone core, characteristic of the naphthazarin scaffold, play a significant role in the biological activity of these compounds. These groups can participate in hydrogen bonding with biological targets and influence the molecule's redox properties. The presence of hydroxyl groups can enhance the anti-proliferative activity of 1,4-naphthoquinone derivatives.

Derivatization of these hydroxyl groups provides another avenue for modulating pharmacological profiles. For example, acylation of the hydroxyl group in plumbagin (B1678898) (5-hydroxy-2-methyl-1,4-naphthoquinone) has been explored to create analogues with altered lipophilicity and activity. The autoxidation of 1,4-naphthoquinones, a process that can contribute to their biological effects, is influenced by the number of hydroxyl substituents. An increasing number of hydroxyl groups has been shown to decrease the rate of autoxidation. This suggests that modifications to the hydroxyl groups can fine-tune the compound's mechanism of action.

Research into furanonaphthoquinones, which can be considered derivatives of hydroxylated naphthoquinones, has indicated that the removal of a hydroxyl group can, in some cases, enhance STAT3 phosphorylation inhibitory activity. This highlights the complex and sometimes counterintuitive nature of SAR, where subtle changes can lead to significant shifts in biological function.

Strategic Design Principles for Enhanced Biological Efficacy

The insights gained from SAR studies form the basis for strategic design principles aimed at enhancing the biological efficacy of 2-Amino-5,8-dihydroxy-1,4-naphthoquinone analogues. A key strategy involves the hybridization of the 1,4-naphthoquinone scaffold with other pharmacologically active moieties. This approach aims to create hybrid molecules that may exhibit synergistic or dual-acting properties. For example, novel 2-amino-1,4-naphthoquinone hybrids bearing an oxyphenyl moiety have been designed and synthesized, with some compounds showing significant cytotoxic activity against cancer cell lines.

Another important design principle is the optimization of physicochemical properties, such as solubility and lipophilicity, to improve pharmacokinetic profiles. The introduction of specific functional groups can modulate these properties. For instance, incorporating an amide structure can increase polarity and solubility.

Molecular docking and other computational methods are increasingly being used to guide the design process. These tools allow for the prediction of how a designed molecule will interact with its biological target, helping to prioritize which analogues to synthesize and test. By combining empirical SAR data with computational modeling, a more rational and efficient approach to drug design can be achieved, accelerating the discovery of new and more effective therapeutic agents based on the this compound scaffold.

Natural Occurrence, Biosynthesis, and Isolation Methods

Identification in Microbial Metabolism (Bacteria and Fungi)

Naphthoquinones are known metabolites in various microorganisms. Specifically, substituted 5,8-dihydroxy-1,4-naphthoquinones, known as naphthazarins, are produced by bacteria within the Actinomycetes group. These compounds form the core moieties of antimicrobial agents like rubromycins. Fungi are also recognized as producers of a variety of naphthoquinone compounds.

However, there is no direct scientific evidence to confirm the identification of 2-Amino-5,8-dihydroxy-1,4-naphthoquinone as a metabolite in the metabolic pathways of any known bacteria or fungi. Research has focused on other derivatives, and the aminated form of this specific naphthazarin has not been reported as a microbial product.

Presence as Plant Secondary Metabolites (e.g., Boraginaceae, Droseraceae, Nepenthaceae)

The core structure, 5,8-dihydroxy-1,4-naphthoquinone (B181067) (naphthazarin), is found in several plant families, including Boraginaceae, Nepenthaceae, and Droseraceae. researchgate.net Naphthoquinones are significant chemotaxonomic markers for the families Nepenthaceae and Droseraceae. mdpi.com For instance, compounds like plumbagin (B1678898) (5-hydroxy-2-methyl-1,4-naphthoquinone) and droserone (B1221475) (3,5-dihydroxy-2-methyl-1,4-naphthoquinone) are well-documented secondary metabolites in these carnivorous plant families. mdpi.com

Despite the prevalence of the naphthazarin skeleton in these plant families, there are no specific reports identifying This compound as a secondary metabolite. The focus of phytochemical studies in these families has been on other substituted naphthoquinones.

Research on Biosynthetic Pathways

Several distinct biosynthetic routes for the formation of the 1,4-naphthoquinone (B94277) ring system in nature have been elucidated. These include:

The Acetate-Polymalonate Pathway: This pathway is responsible for producing plumbagin and droserone.

The o-Succinylbenzoate (OSB) Pathway: This route is nearly ubiquitous in plants as it leads to the essential phylloquinone (vitamin K1).

The Homogentisate/Mevalonate Pathway.

The 4-Hydroxybenzoate/Geranyl-pyrophosphate Pathway: Known for the synthesis of shikonin (B1681659) and alkannin (B1664780) in Boraginaceae.

While these pathways explain the formation of the core naphthoquinone structure and various substitutions (hydroxyl, methyl), the enzymatic steps leading to the specific amination at the C-2 position of 5,8-dihydroxy-1,4-naphthoquinone have not been described. The biosynthesis of the vast majority of known naturally occurring naphthoquinones does not involve such an amination step.

Isolation and Purification Methodologies from Biological Sources

Given the lack of evidence for its natural occurrence, there are no established methodologies for the isolation and purification of This compound from biological sources. Scientific literature details the synthesis of various 2-amino-1,4-naphthoquinone derivatives for pharmacological studies, but these are laboratory procedures, not extraction methods from natural materials. Isolation protocols for other naturally occurring naphthoquinones, such as plumbagin from Plumbago species or shikonin from Lithospermum erythrorhizon, typically involve solvent extraction followed by chromatographic techniques like column chromatography and HPLC. These methods could theoretically be adapted if a natural source were ever discovered.

Emerging Research and Non Biological Applications of 2 Amino 5,8 Dihydroxy 1,4 Naphthoquinone

Application in Materials Science

The inherent electronic properties and reactive functional groups of 2-Amino-5,8-dihydroxy-1,4-naphthoquinone make it a candidate for the development of advanced materials. Its applications span from environmental remediation using functionalized nanomaterials to the creation of novel components for energy storage systems.

Functionalization of Nanomaterials (e.g., Magnetic Metal-Organic Frameworks for Metal Adsorption)

While direct studies on the use of this compound for functionalizing magnetic metal-organic frameworks (MOFs) are still emerging, the molecule's structure is highly conducive to such applications. The amino (-NH2) and dihydroxy (-OH) groups are effective coordinating agents for metal ions. This chelating ability is fundamental for designing materials aimed at adsorbing and removing heavy metals from aqueous environments.

The amino group provides a reactive site that can be used to covalently link the naphthoquinone molecule to the organic linkers of a MOF structure. This process, known as post-synthetic modification, allows for the precise introduction of desired functionalities into the nanomaterial. By incorporating this compound into a magnetic MOF, it is possible to create a composite material that combines:

High Selectivity: The specific arrangement of amino and hydroxyl groups can offer high affinity for certain metal ions.

High Surface Area: The porous nature of MOFs provides a large number of accessible sites for metal adsorption.

Magnetic Separability: The magnetic core allows for the easy removal of the adsorbent from water after the purification process.

This approach leverages the principles of coordination chemistry to create highly efficient and reusable materials for environmental remediation.

Role in Organic Electronic Materials and Energy Storage Systems

The field of organic electronics is actively seeking sustainable and high-performance materials for energy storage, and naphthoquinone derivatives are prominent candidates. The core of this compound is the 1,4-naphthoquinone (B94277) skeleton, which is redox-active and can undergo reversible electrochemical reactions, making it suitable for battery electrodes.

The presence of 5,8-dihydroxy groups, as seen in the parent compound naphthazarin, is particularly advantageous. This configuration can potentially enable a four-electron transfer redox reaction, which would lead to a high theoretical specific capacity. mdpi.comresearchgate.net Research on naphthazarin has demonstrated its potential as a high-capacity active material. researchgate.net However, small organic molecules often suffer from dissolution into the battery's electrolyte, leading to poor cycling stability.

The addition of the 2-amino group offers a strategic advantage. This functional group can serve as an anchor point to graft the molecule onto conductive substrates like graphene nanosheets. For instance, a study on the related compound 2-amino-3-chloro-1,4-naphthoquinone showed that its covalent attachment to graphene resulted in a hybrid material with significantly enhanced specific capacitance and outstanding rate capability for supercapacitors. nih.gov The graphene scaffold provides electrical conductivity and a stable backbone, while the grafted amino-naphthoquinone contributes additional faradaic pseudocapacitance, boosting energy storage performance. nih.gov Similarly, functionalizing naphthoquinones with amino acid side chains has been shown to improve stability in aqueous redox flow batteries. nju.edu.cn

This strategy suggests that this compound could be a superior electrode material, combining the high capacity of the dihydroxy-naphthoquinone core with the enhanced stability and conductivity offered by amino-group-led functionalization.

Compound/MaterialApplicationKey Performance MetricSource
Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) Li-ion Battery CathodeInitial discharge capacity of 193 mAh/g researchgate.net
Naphthazarin Dimer Li-ion Battery CathodeInitial capacity of 416 mAh g⁻¹ with improved cycle-life researchgate.net
2-Amino-3-chloro-1,4-naphthoquinone-Graphene Supercapacitor ElectrodeSpecific capacitance of 364.2 F g⁻¹ at 1 A g⁻¹ nih.gov
3-(2-chloro-1,4-naphthoquinon-3-ylamino)propanoic acid Aqueous Redox Flow Battery0.39% capacity fade rate per day nju.edu.cn

Chemical Biology Tools and Probes for Molecular Studies

In chemical biology, small molecules are indispensable tools for probing and manipulating biological processes. The reactivity and electronic properties of this compound make it a promising scaffold for the development of such tools. Naphthoquinones are known to interact with various biomolecules and participate in electron transfer processes.

A related compound, 2-Amino-3-carboxy-1,4-naphthoquinone, has been identified as an electron transfer mediator that can alter the glucose metabolism in certain bacteria. medchemexpress.com This function as a modulator of a specific metabolic pathway is a prime example of a chemical tool.

Furthermore, the 2-amino group is a versatile chemical handle for bioconjugation. It can be readily modified to attach other functional units, such as:

Fluorophores: Creating fluorescent probes to visualize the localization of the molecule or its biological targets within cells.

Affinity Tags (e.g., Biotin): Enabling the identification and isolation of proteins or other biomolecules that interact with the naphthoquinone core.

Photo-crosslinkers: Allowing for the permanent capture of binding partners upon photo-irradiation, which is crucial for target identification studies.

While many studies on amino-naphthoquinones focus on their synthesis and potential as precursors for therapeutic agents, their application as molecular probes is an active area of research. nih.govnih.gov The ability to interact with specific enzymes, such as NAD(P)H quinone dehydrogenase 1 (NQO1), further highlights their potential for developing targeted probes to study enzymatic activity and cellular redox states. mdpi.comnih.gov

Q & A

Q. What are the primary synthetic strategies for 2-amino-5,8-dihydroxy-1,4-naphthoquinone derivatives?

Recent methodologies include tandem reactions, chemoenzymatic approaches, and metal-catalyzed protocols. Environmentally friendly one-pot multicomponent reactions are prioritized to enhance efficiency and reduce waste. For example, sodium hydride-promoted bis-acylation of amino-substituted precursors has achieved yields up to 45% . Advanced strategies like microwave-assisted synthesis are also emerging for derivatives with heterocyclic substituents .

Q. How does intramolecular hydrogen bonding influence the electrochemical properties of 5,8-dihydroxy-1,4-naphthoquinones?

Intramolecular hydrogen bonding stabilizes the semiquinone radical intermediate during electrochemical reduction, as shown in dimethylsulfoxide (DMSO) with proton donors like methanol. Cyclic voltammetry reveals two distinct reduction peaks corresponding to one- and two-electron transfers. This bonding reduces redox potential variability, critical for designing redox-active therapeutics .

Q. What analytical techniques are essential for characterizing 5,8-dihydroxy-1,4-naphthoquinone derivatives?

Key methods include:

  • NMR spectroscopy : For structural elucidation of substituents (e.g., bromo, methoxy groups) .
  • HRMS (HPLC-TOF/MS) : To confirm molecular weights (e.g., m/z 343.8148 for brominated derivatives) .
  • IR spectroscopy : Identifies functional groups like carbonyls (νmax ~1675 cm⁻¹) and hydrogen-bonded hydroxyls .

Advanced Research Questions

Q. What mechanisms underlie the antibacterial activity of 5,8-dihydroxy-1,4-naphthoquinones against methicillin-resistant Staphylococcus aureus (MRSA)?

Derivatives like PNP-02 disrupt MRSA cell membranes by inhibiting arginine biosynthesis and pyrimidine metabolism pathways. Proteomic and RT-qPCR analyses show downregulation of carA and pyrB genes, increasing membrane permeability. Time-kill assays confirm bactericidal effects comparable to vancomycin (MIC = 2 µg/mL) .

Q. How do structural modifications (e.g., halogenation) enhance anticancer activity?

Halogenation at C2/C3 positions increases cytotoxicity by promoting reactive oxygen species (ROS) generation. For example, 5,8-dihydroxy-1,4-naphthoquinone (naphthazarin) induces apoptosis via p53-dependent p21 activation and microtubule depolymerization. Derivatives with acetoxy groups show enhanced mitochondrial targeting in liver cancer models .

Q. What contradictions exist in toxicity profiles of naphthoquinone derivatives?

While some derivatives (e.g., PNP-02) exhibit low hemolysis and cytotoxicity in human cell lines , others like 1,4-naphthoquinone analogs show high toxicity due to ROS overproduction. Discrepancies arise from substituent effects: electron-withdrawing groups (e.g., -Br) reduce toxicity compared to electron-donating groups (e.g., -OCH₃) .

Q. How do redox interactions with apoptosis-inducing factor (AIF) affect therapeutic efficacy?

5,8-Dihydroxy-1,4-naphthoquinone delays AIF reduction kinetics under aerobic conditions, as shown by absorbance decay at 452 nm. This interaction promotes ROS accumulation, enhancing apoptosis in cancer cells. However, AIF’s multiple turnover capacity complicates stoichiometric predictions in vivo .

Methodological Considerations

Q. How to design structure-activity relationship (SAR) studies for naphthoquinones?

  • Step 1 : Synthesize derivatives with systematic substituent variations (e.g., alkyl, halogen, morpholino groups).
  • Step 2 : Evaluate bioactivity against target cell lines (e.g., MRSA, HepG2) using MIC and MBC assays.
  • Step 3 : Perform computational modeling (e.g., QSAR) to correlate electronic properties (e.g., logP, PSA) with activity .

Q. What in vivo models validate the therapeutic potential of 5,8-dihydroxy-1,4-naphthoquinones?

Mouse skin wound models infected with MRSA show PNP-02 accelerates healing comparably to vancomycin. Toxicity is assessed via serum stability assays and histopathology . For cancer, xenograft models measure tumor volume reduction and apoptosis markers (e.g., caspase-3 activation) .

Q. How to address solubility challenges in pharmacological testing?

Derivatives with carboxyl groups (e.g., 2-amino-3-carboxy-1,4-naphthoquinone) improve solubility in DMSO or chloroform. Co-solvents like cyclodextrins or lipid-based formulations enhance bioavailability for in vivo studies .

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